molecular formula C25H22N2O2 B8687362 1-(triphenylmethyl)-1H-Imidazole-4-acetic acid methyl ester

1-(triphenylmethyl)-1H-Imidazole-4-acetic acid methyl ester

Cat. No. B8687362
M. Wt: 382.5 g/mol
InChI Key: YSHPSUHENLCWLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(triphenylmethyl)-1H-Imidazole-4-acetic acid methyl ester is a useful research compound. Its molecular formula is C25H22N2O2 and its molecular weight is 382.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(triphenylmethyl)-1H-Imidazole-4-acetic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(triphenylmethyl)-1H-Imidazole-4-acetic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(triphenylmethyl)-1H-Imidazole-4-acetic acid methyl ester

Molecular Formula

C25H22N2O2

Molecular Weight

382.5 g/mol

IUPAC Name

methyl 2-(1-tritylimidazol-4-yl)acetate

InChI

InChI=1S/C25H22N2O2/c1-29-24(28)17-23-18-27(19-26-23)25(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,18-19H,17H2,1H3

InChI Key

YSHPSUHENLCWLM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of the product from Step 4.a. (3.2 g, 17.5 mmol) in DMF (50 ml) was treated with chlorotriphenylmethane (4.88 g, 17.5 mmol) and Et3N (5.4 ml, 38.5 mmol) and the reaction was stirred at room temperature for about 6 hours. The DMF was evaporated under reduced pressure and the residue was distributed between EtOAc and saturated NaCl solution. The EtOAc layer was dried over Na2SO4, filtered and concentrated under reduced pressure to yield product as a viscous oil (6.96 g, 104%) which crystallized on standing. Mass spec. 383.3 MH+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.88 g
Type
reactant
Reaction Step Two
Name
Quantity
5.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
104%

Synthesis routes and methods II

Procedure details

To a solution of 1H-imidazole-4-acetic acid methyl ester hydrochloride (24.85 g, 0.141 mol) in dimethyl formamide (DMF) (115 ml) was added triethylamine (57.2 ml, 0.412 mol) and triphenylmethyl bromide(55.3 g, 0.171 mol) and the suspension was stirred for 24 hr. After this time, the reaction mixture was diluted with ethyl acetate (EtOAc) (1 l) and water (350 ml). The organic phase was washed with sat. aq. NaHCO3 (350 ml), dried (Na2SO4) and evaporated in vacuo. The residue was purified by flash chromatography (SiO2, 0-100% ethyl acetate in hexanes; gradient elution) to provide the title compound as a white solid.
Quantity
24.85 g
Type
reactant
Reaction Step One
Quantity
57.2 mL
Type
reactant
Reaction Step One
Quantity
55.3 g
Type
reactant
Reaction Step One
Quantity
115 mL
Type
solvent
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step Two
Name
Quantity
350 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a stirred solution of methyl imidazol-4-ylacetate hydrochloride from Step A (4.30 g, 24.3 mmol) in dry DMF (50 mL) under argon were added triethylamine (5.41 g, 53.5 mmol) and triphenylmethyl bromide (8.64 g, 26.7 mmol). The reaction mixture was stirred at ambient temperature overnight, then partitioned between water (250 mL) and EtOAc (250 mL). The organic layer was dried over Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography, eluting with 50% hexane in EtOAc to remove nonpolar impurities, then EtOAc to elute the titled product as a white solid.
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
5.41 g
Type
reactant
Reaction Step One
Quantity
8.64 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

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